Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications
Synthesis and Corrosion Inhibition
Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate and its derivatives have been explored in the field of corrosion inhibition. A study by Djenane et al. (2019) synthesized Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate derivatives and investigated their efficiency as corrosion inhibitors on mild steel in acidic solutions. The compounds showed significant inhibition efficiency, attributed to their adsorption on the steel surface, which follows the Langmuir adsorption isotherm. Theoretical quantum chemical calculations supported the experimental findings, providing insight into the structure-inhibition relationship (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Crystal Structure Analysis
Crystallographic studies have provided valuable insights into the molecular structure of compounds related to Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate. For example, the work by Yaeghoobi, Rahman, and Ng (2009) on a Schiff base highlights the significance of understanding molecular geometry for the synthesis and application of similar compounds. The detailed structural analysis helps in elucidating the potential reactivity and interaction capabilities of these molecules (Yaeghoobi, Rahman, & Ng, 2009).
Pharmaceutical Intermediates
Compounds structurally related to Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate serve as important intermediates in pharmaceutical synthesis. Chen et al. (2014) identified a new carbonyl reductase enzyme for the efficient reduction of ethyl 8-chloro-6-oxooctanoate, producing a key chiral precursor for synthesizing (R)-α-lipoic acid. This work illustrates the compound's role in producing medically relevant substances, showcasing the intersection of biotechnology and chemical synthesis for therapeutic development (Chen, Zheng, Ni, Zeng, & Jian‐He Xu, 2014).
Nonlinear Optical (NLO) Materials
Kiven et al. (2023) conducted a theoretical investigation on derivatives of Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate for their nonlinear optical (NLO) properties using density functional theory. The study suggests that these compounds exhibit promising NLO properties, which are crucial for the development of optical materials used in laser technology, optical communication, and data processing. This work underscores the potential of Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate derivatives in advanced optical applications, highlighting the importance of molecular design in creating materials with desirable electronic and optical characteristics (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves potential applications and areas of future research for the compound.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-known compound, not all of this information may be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
properties
IUPAC Name |
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-21-17(19)13-7-5-4-6-11-15(18)14-10-8-9-12-16(14)20-2/h8-10,12H,3-7,11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYNQAUFUOYCFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450606 |
Source
|
Record name | ETHYL 8-(2-METHOXYPHENYL)-8-OXOOCTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate | |
CAS RN |
898752-76-6 |
Source
|
Record name | ETHYL 8-(2-METHOXYPHENYL)-8-OXOOCTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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